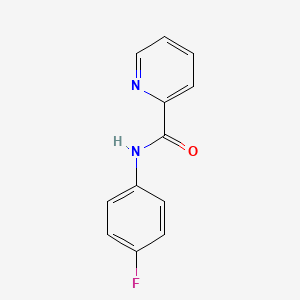

N-(4-fluorophenyl)pyridine-2-carboxamide

Description

Properties

Molecular Formula |

C12H9FN2O |

|---|---|

Molecular Weight |

216.21 g/mol |

IUPAC Name |

N-(4-fluorophenyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C12H9FN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16) |

InChI Key |

RRPQKFGFYHPTCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)F |

Synonyms |

N-(4-fluorophenyl)pyridine-2-carboxamide |

Origin of Product |

United States |

Q & A

Q. What are the common synthetic routes for N-(4-fluorophenyl)pyridine-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 2-picolinic acid derivatives with 4-fluoroaniline. A standard method uses triphenylphosphite as a coupling agent under reflux in a polar aprotic solvent (e.g., DMF or DMSO) . Optimization focuses on:

- Catalyst selection : Triphenylphosphite enhances amide bond formation efficiency.

- Temperature : Reactions are conducted at 80–100°C to balance yield and side-product formation.

- Solvent purity : Anhydrous conditions minimize hydrolysis of intermediates .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing aromatic protons at δ 7.2–8.5 ppm) .

- FT-IR : Identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks using SHELX software .

Q. How is the biological activity of this compound evaluated in preliminary studies?

Initial screening involves:

- Enzyme inhibition assays : Targets like kinases or proteases, measuring IC₅₀ values via fluorescence/quenching methods .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) determination against bacterial/fungal strains .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs of this compound?

Contradictions arise from substituent effects on solubility or target binding. Strategies include:

- SAR analysis : Compare analogs like N-(4-chlorophenyl) or N-(2,6-dimethylphenyl) derivatives to isolate electronic/steric influences .

- Solubility profiling : Use HPLC to measure logP values and correlate with bioavailability discrepancies .

- Crystallographic studies : Resolve binding modes via co-crystallization with target proteins .

Q. What role do substituents on the phenyl ring play in modulating the compound’s activity?

Substituents alter electronic and steric properties:

| Substituent | Effect | Example |

|---|---|---|

| 4-Fluoro | Enhances lipophilicity and metabolic stability | Parent compound |

| 4-Chloro | Increases electron-withdrawing effects, boosting enzyme affinity | Analog with 10x higher kinase inhibition |

| 2,6-Dimethyl | Introduces steric hindrance, reducing off-target interactions | Improved selectivity in cytotoxicity assays |

Q. What computational methods are used to predict the binding affinity of this compound with biological targets?

- Molecular docking (AutoDock/Vina) : Models interactions with active sites (e.g., ATP-binding pockets) using scoring functions .

- MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, identifying key residues (e.g., Lys72 in kinase targets) .

- QSAR models : Predicts activity trends using descriptors like polar surface area and H-bond donor counts .

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing impurities?

- Catalyst screening : Test alternatives to triphenylphosphite (e.g., HATU) for higher atom economy .

- Flow chemistry : Reduces side reactions via precise temperature/residence time control .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .

Q. What advanced techniques are employed to analyze the compound’s crystal structure and polymorphism?

- Single-crystal XRD : SHELXL refines structures to determine bond lengths/angles (e.g., C=O bond at 1.23 Å) .

- PXRD : Detects polymorphic forms by comparing experimental vs. simulated diffraction patterns .

- Thermal analysis (DSC/TGA) : Identifies stability ranges and phase transitions (e.g., melting points ~200–220°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.